molecular formula C7H3F2NO3 B1409410 2,4-Difluoro-6-nitrobenzaldehyde CAS No. 1803826-24-5

2,4-Difluoro-6-nitrobenzaldehyde

Cat. No. B1409410
M. Wt: 187.1 g/mol
InChI Key: RTMILDSHLKDGLL-UHFFFAOYSA-N
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Description

“2,4-Difluoro-6-nitrobenzaldehyde” is a chemical compound with the molecular formula C7H3F2NO3 . It is an aromatic aldehyde that is commonly used in various scientific experiments.


Molecular Structure Analysis

The molecular structure of “2,4-Difluoro-6-nitrobenzaldehyde” consists of a benzene ring substituted with two fluorine atoms and one nitro group. The molecular weight is 187.1 g/mol .


Physical And Chemical Properties Analysis

“2,4-Difluoro-6-nitrobenzaldehyde” is a yellow liquid at room temperature . It has a molecular weight of 187.1 g/mol .

Scientific Research Applications

Vibrational Spectra and Molecular Structure Analysis :

  • Studies on nitrobenzaldehydes, including 2-nitro- and 4-nitrobenzaldehydes, have employed Fourier transform infrared (FT-IR) and Fourier transform Raman (FT-Raman) spectra alongside ab initio HF and DFT calculations to investigate their molecular and vibrational structures. Such analyses can provide detailed insights into the physical and chemical properties of 2,4-Difluoro-6-nitrobenzaldehyde, potentially aiding in its application in material science and molecular engineering (S. Kalaichelvan, N. Sundaraganesan, B. D. Joshua, 2008).

Photochemical Applications :

  • The photochemical sensitivity and thermal robustness of 2-nitrobenzaldehyde have been exploited in actinometry for solution and ice photochemistry. This suggests potential applications of 2,4-Difluoro-6-nitrobenzaldehyde in environmental and atmospheric chemistry research, where it could serve as a convenient probe or reactant in studies of photolysis and other light-induced processes (E. S. Galbavy, K. Ram, C. Anastasio, 2010).

Catalysis and Organic Synthesis :

  • Nitrobenzaldehydes have been utilized as intermediates in catalysis and the synthesis of various organic compounds, demonstrating the versatility of these compounds in synthetic chemistry. For instance, their role in the preparation of dihydropyridines, which are valuable in pharmaceutical chemistry, highlights the potential of 2,4-Difluoro-6-nitrobenzaldehyde in facilitating the synthesis of biologically active molecules (Elizabeth Perozo-Rondón et al., 2006).

Radiopharmaceutical Synthesis :

  • The synthesis of fluorine-18 labeled derivatives from nitrobenzaldehydes for use as precursors in radiopharmaceuticals for positron emission tomography (PET) indicates the potential for 2,4-Difluoro-6-nitrobenzaldehyde in medical imaging and diagnostic research. Such applications could greatly enhance the development of targeted imaging agents for various diseases (V. V. Orlovskaja et al., 2016).

Environmental and Green Chemistry :

  • Research on the green synthesis of p-nitrobenzaldehyde using metalloporphyrin biomimetic catalysts underlines the growing importance of environmentally friendly synthesis methods. This approach could be applicable to the synthesis and manipulation of 2,4-Difluoro-6-nitrobenzaldehyde, promoting sustainable practices in chemical research and industrial applications (She Yuanbin, 2004).

Safety And Hazards

The safety data sheet for a similar compound, “2-Nitrobenzaldehyde”, indicates that it is harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, and is harmful to aquatic life with long-lasting effects . It’s likely that “2,4-Difluoro-6-nitrobenzaldehyde” has similar hazards.

properties

IUPAC Name

2,4-difluoro-6-nitrobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2NO3/c8-4-1-6(9)5(3-11)7(2-4)10(12)13/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTMILDSHLKDGLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])C=O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Difluoro-6-nitrobenzaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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